Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-3-carboxylate |
InChI |
InChI=1S/C10H12O2S/c1-2-12-10(11)9-8-5-3-4-7(8)6-13-9/h6H,2-5H2,1H3 |
InChI Key |
BQZVUNGFLFYOQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCCC2=CS1 |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction-Based Synthesis
The Gewald reaction is a cornerstone for synthesizing 2-aminothiophene derivatives. For ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate, this method involves cyclopentanone, ethyl cyanoacetate, and elemental sulfur in the presence of a base such as morpholine. The reaction proceeds via a three-component mechanism:
-
Knoevenagel Condensation : Cyclopentanone reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile.
-
Sulfur Incorporation : Elemental sulfur undergoes nucleophilic attack, forming the thiophene ring.
-
Cyclization : Intramolecular cyclization yields the bicyclic structure.
Optimization :
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces ester groups at specific positions on the thiophene ring. A Lewis acid catalyst (e.g., AlCl₃) facilitates electrophilic substitution. For example, treating 5,6-dihydro-4H-cyclopenta[c]thiophene with ethyl chloroformate in dichloromethane yields the target compound.
Key Parameters :
-
Catalyst Loading : 1.2 equivalents of AlCl₃ ensures complete conversion.
-
Temperature : Reactions proceed at 0–5°C to minimize side reactions.
Yield : 70–75% after column chromatography (hexane:ethyl acetate, 8:1).
Functional Group Interconversion
Esterification of Carboxylic Acid Precursors
This compound can be synthesized via esterification of the corresponding carboxylic acid. The acid is treated with ethanol in the presence of H₂SO₄ or p-toluenesulfonic acid.
Procedure :
-
Dissolve 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylic acid (1 equiv) in ethanol.
-
Add H₂SO₄ (0.1 equiv) and reflux for 4–6 hours.
Transesterification
Transesterification enables switching ester groups. For instance, methyl esters are converted to ethyl esters using ethanol and Ti(OiPr)₄.
Conditions :
Catalytic Cyclization Strategies
Palladium-Catalyzed Coupling
Palladium catalysts facilitate cross-coupling to install the ester group. A representative protocol involves:
Ring-Closing Metathesis (RCM)
RCM constructs the cyclopenta ring from acyclic dienes. Grubbs 2nd-generation catalyst (5 mol%) promotes metathesis of diethyl diallylmalonate derivatives.
Conditions :
Analytical Validation and Optimization
Spectroscopic Characterization
Chromatographic Purification
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Gewald Reaction | 65–80 | 6–12 h | One-pot synthesis, scalable |
| Friedel-Crafts Acylation | 70–75 | 2–4 h | High regioselectivity |
| Esterification | 85–90 | 4–6 h | Mild conditions |
| Palladium Catalysis | 60–65 | 8–10 h | Functional group tolerance |
| RCM | 55–60 | 12 h | Access to strained rings |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate exhibits significant biological activity, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a notable reduction in cell viability, suggesting its potential as an anticancer agent .
In Vitro Studies
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:
- MCF-7 Cells : Reduction in cell viability by approximately 26.86% was observed following treatment with the compound .
In Vivo Studies
Animal model studies further corroborated these findings, indicating improved hematological parameters in treated subjects compared to controls, suggesting a protective effect against chemotherapy-induced myelosuppression .
Material Science Applications
This compound is also being explored for its potential in material science due to its unique structural properties.
Polymer Synthesis
The compound can be utilized as a monomer in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices can improve thermal stability and chemical resistance .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | Effect Observed | Reference |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 26.86% reduction in viability | |
| In Vivo Protection | Animal Model | Improved hematological parameters |
Case Studies
-
Case Study on Anticancer Properties
- A detailed investigation into the compound's effect on MCF-7 cells revealed its potential as a therapeutic agent against breast cancer. The study highlighted the importance of further exploration into its mechanisms and efficacy in clinical settings.
-
Case Study on Material Applications
- Research focused on the use of this compound in developing high-performance polymers indicated that its unique chemical structure contributed to significant enhancements in material properties.
Mechanism of Action
The mechanism of action of Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate is not fully understood. thiophene derivatives are known to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituent positions, functional groups, and biological activities.
Structural Features and Molecular Properties
Key Observations :
- Regioisomerism : Substitution at position 1 (target) vs. 3 () alters electronic distribution and steric interactions, impacting reactivity in cyclization reactions .
- Functional Groups : Sulfonyl () and acetyl () groups increase polarity and binding affinity to kinases, while halogenated substituents () enhance metabolic stability .
- Ring Systems : Benzo[c]thiophene derivatives () exhibit higher molecular weights and lipophilicity, affecting pharmacokinetics .
Biological Activity
Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate (CAS No. 2108054-67-5) is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12O2S
- Molecular Weight : 196.27 g/mol
- Structure : The compound features a cyclopentathiophene core, which is known for its diverse biological activities due to the presence of sulfur in its structure.
Anticancer Activity
Research indicates that compounds related to cyclopenta[c]thiophene derivatives exhibit significant anticancer properties. A study evaluated various derivatives, including this compound, for their effectiveness against different cancer cell lines. The results demonstrated that certain modifications to the thiophene core enhanced cytotoxicity against tumor cells. Specifically, the compound was tested in the National Cancer Institute's in vitro human disease-oriented tumor cell line screening panel, showing promising results in inhibiting cancer cell proliferation .
Antimicrobial Activity
The antimicrobial potential of thiophene derivatives is well-documented. In one study, this compound was synthesized and tested against various bacterial strains. The results indicated moderate to high antibacterial activity, with inhibition zones comparable to standard antibiotics such as Ampicillin . This suggests that the compound could serve as a lead structure for developing new antimicrobial agents.
Antioxidant Properties
Thiophene derivatives are also recognized for their antioxidant capabilities. A related study indicated that compounds with similar structures exhibit significant free radical scavenging activities. This compound may possess similar properties, contributing to its potential therapeutic applications in oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiophene derivatives. Modifications to the cyclopentathiophene core can significantly impact its pharmacological properties. For instance:
| Modification Type | Biological Activity | Reference |
|---|---|---|
| Cycloalkyl moiety | Enhanced anticancer activity | |
| Substituents on thiophene | Increased antimicrobial potency | |
| Hydroxyl groups | Improved antioxidant activity |
These findings underscore the importance of chemical modifications in enhancing the efficacy of this compound.
Case Studies and Research Findings
- Antitumor Activity : In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating its potency as an antitumor agent .
- Antibacterial Screening : The compound was evaluated against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition. Results indicated that it could be effective against resistant strains .
- Oxidative Stress Studies : Research into the antioxidant properties revealed that thiophene derivatives can mitigate oxidative damage in cellular models, suggesting therapeutic potential in conditions like cancer and neurodegenerative diseases .
Q & A
Q. What are the standard synthetic routes for preparing ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate and its derivatives?
The compound is typically synthesized via heteroannulation or cyclization reactions. For example, ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (a closely related intermediate) undergoes reactions with triethyl orthoformate and sodium azide in glacial acetic acid to form tetrazole derivatives, followed by hydrazine hydrate treatment to yield cyclized thienotriazolopyrimidines . Alternative routes include alkylation with Grignard reagents (e.g., methylphenylsulfonyl acetate) for functionalization at the 5-position . Reaction conditions (solvents, catalysts, temperatures) and yields are critical parameters for reproducibility.
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Key techniques include:
- NMR spectroscopy : Proton signals (e.g., δ 2.70–2.90 ppm for cyclopentane ring protons, δ 4.35 ppm for ethoxy groups) confirm substituent positions .
- Elemental analysis : Validates purity by comparing calculated vs. observed C, H, N, and S percentages (e.g., C 58.28% vs. 58.06% in a derivative) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for ethyl 5-hydroxy-6-oxo-4-phenyl derivatives (R factor = 0.032) .
Q. What are the solubility and stability considerations for this compound in experimental settings?
The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (e.g., DMSO, DMF) for in vitro studies. Stability is maintained at -20°C for 2–3 years in powder form, but solutions degrade within 1 month at -20°C . For biological assays, minute amounts are dissolved in DMSO and diluted with aqueous buffers to avoid precipitation.
Q. How is this compound utilized as an intermediate in medicinal chemistry?
It serves as a precursor for bioactive heterocycles, such as thienotriazolopyrimidines with anti-cancer potential. For example, coupling with hydrazine hydrate or substituted acetamides yields derivatives evaluated for kinase inhibition or anticonvulsant activity .
Advanced Research Questions
Q. How can reaction yields be optimized for alkylation or cyclization steps?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 seconds at 750 W) and improves yields (55–80%) for Schiff base derivatives .
- Solvent selection : HMPA at 150°C enhances cyclization efficiency (76% yield) compared to conventional solvents .
- Catalyst screening : Basic ionic liquids (e.g., [bmIm]OH) improve Gewald reaction efficiency for thiophene intermediates .
Q. How should researchers address discrepancies in spectral or elemental analysis data?
- NMR signal overlap : Use high-field instruments (400+ MHz) and 2D techniques (COSY, HSQC) to resolve adjacent protons in the cyclopentane-thiophene core .
- Elemental analysis mismatches : Re-crystallize samples to remove solvent residues, and cross-validate with mass spectrometry (e.g., ESI-MS m/z 212.2 [M+H]⁺) .
Q. What computational methods are suitable for predicting bioactivity or reaction pathways?
Q. How does polymorphism affect the compound’s crystallographic and physicochemical properties?
Polymorphs arise from solvent-dependent crystallization (e.g., DMSO vs. ethanol). Single-crystal X-ray studies reveal differences in hydrogen-bonding networks (e.g., O–H···O vs. N–H···S interactions), impacting melting points and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
